![molecular formula C13H24ClNO3 B2778513 Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride CAS No. 2248289-41-8](/img/structure/B2778513.png)
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
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Description
The compound seems to be a derivative of the 8-azabicyclo[2.2.2]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as bicyclo[2.2.2]octane-1-carboxylates have been synthesized under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .Chemical Reactions Analysis
The compound, being a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), might exhibit similar reactivity. DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .Future Directions
properties
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c1-4-16-10(15)13-7-5-12(9-14,6-8-13)17-11(13,2)3;/h4-9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULOUSZVWRYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138049934 |
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